molecular formula C21H23ClN2O2S B11827168 N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide

N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B11827168
M. Wt: 402.9 g/mol
InChI Key: YCVNRQHLIAHNEP-RTWAWAEBSA-N
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Description

N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzo[b]pyrrolizin core and a sulfonamide group, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]pyrrolizin core, followed by the introduction of the chloro and prop-2-en-1-yl substituents. The final step involves the sulfonation of the aromatic ring to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

    Industry: The compound’s unique properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may form hydrogen bonds with active site residues, while the chloro and prop-2-en-1-yl substituents may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide: This compound is unique due to its specific substituents and sulfonamide group.

    Other Sulfonamides: Compounds with similar sulfonamide groups but different core structures or substituents.

    Benzo[b]pyrrolizin Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a chloro-substituted benzo[b]pyrrolizin core and a sulfonamide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

N-[(3aR,4R)-7-chloro-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H23ClN2O2S/c1-3-11-21-12-4-13-24(21)19-14-16(22)7-10-18(19)20(21)23-27(25,26)17-8-5-15(2)6-9-17/h3,5-10,14,20,23H,1,4,11-13H2,2H3/t20-,21+/m1/s1

InChI Key

YCVNRQHLIAHNEP-RTWAWAEBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=C(C=C3)Cl)N4[C@]2(CCC4)CC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=C(C=C3)Cl)N4C2(CCC4)CC=C

Origin of Product

United States

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